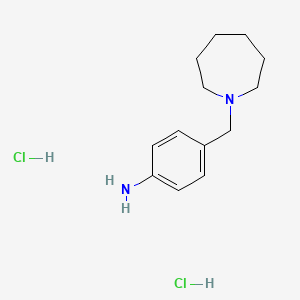

4-(Azepan-1-ylmethyl)aniline dihydrochloride

Description

The exact mass of the compound 4-(Azepan-1-ylmethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Azepan-1-ylmethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azepan-1-ylmethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSAGAWEHZITGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-16-4 | |

| Record name | 4-(azepan-1-ylmethyl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 4-(azepan-1-ylmethyl)aniline dihydrochloride

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Molecule of Interest

The structural motif of a substituted aniline linked to a cyclic amine is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The title compound, 4-(azepan-1-ylmethyl)aniline, combines a flexible, seven-membered azepane ring with a reactive aniline core. This combination offers a versatile scaffold for further chemical elaboration, making it a valuable building block in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(azepan-1-ylmethyl)aniline and its subsequent conversion to the more stable and handleable dihydrochloride salt. We will delve into the causality behind the chosen synthetic strategy, provide detailed step-by-step protocols, and outline the analytical techniques required for unambiguous structural confirmation and purity assessment.

The Synthetic Strategy: A Three-Act Narrative

The synthesis is logically approached in three distinct stages: construction of the core C-N bond, unmasking of the aniline functionality, and final salt formation for stability and purification.

-

Act I: Reductive Amination. We begin by coupling 4-nitrobenzaldehyde with azepane. Reductive amination is the method of choice as it offers a highly efficient and controlled pathway to the tertiary amine intermediate, 1-((4-nitrophenyl)methyl)azepane. This one-pot procedure avoids the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[2]

-

Act II: Nitro Group Reduction. The nitro group serves as a masked aniline. Its strong electron-withdrawing nature deactivates the aromatic ring towards unwanted side reactions in the first step. In the second stage, we selectively reduce the nitro moiety to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation, yielding the desired aniline product with high purity.

-

Act III: Dihydrochloride Salt Formation. The final free base is an oil and susceptible to air oxidation.[3] Conversion to a salt form is critical for long-term stability, ease of handling as a solid, and improved aqueous solubility. Given the presence of two basic nitrogen centers—the aliphatic azepane and the aromatic aniline—treatment with hydrochloric acid yields the dihydrochloride salt.[4][5]

Caption: Overall synthetic workflow for 4-(azepan-1-ylmethyl)aniline dihydrochloride.

Experimental Protocols

Synthesis of 1-((4-nitrophenyl)methyl)azepane (Intermediate 1)

Principle: This reaction proceeds via the formation of an iminium ion intermediate from the condensation of 4-nitrobenzaldehyde and azepane. The iminium ion is then selectively reduced by sodium triacetoxyborohydride, a mild reducing agent that does not attack the starting aldehyde, thus preventing the formation of 4-nitrobenzyl alcohol as a byproduct.[2]

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 151.12 | 10.0 g | 66.2 mmol |

| Azepane (Hexamethyleneimine) | 99.17 | 7.2 mL (6.56 g) | 66.2 mmol |

| Sodium triacetoxyborohydride | 211.94 | 16.8 g | 79.4 mmol |

| 1,2-Dichloroethane (DCE) | - | 250 mL | - |

| Saturated NaHCO₃ solution | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (10.0 g) and 1,2-dichloroethane (250 mL). Stir until all solids have dissolved.

-

Add azepane (7.2 mL) to the solution in one portion.

-

Carefully add sodium triacetoxyborohydride (16.8 g) to the mixture portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding 150 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow-orange oil. The product is typically used in the next step without further purification.

-

Expected Yield: ~15.0 g (96%) of crude product.

-

Synthesis of 4-(azepan-1-ylmethyl)aniline (Free Base)

Principle: The nitro group of Intermediate 1 is reduced to a primary amine using catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an excellent catalyst for this transformation, and hydrogen gas is the clean reducing agent. The reaction is typically carried out in an alcohol solvent like methanol.[6][7]

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| 1-((4-nitrophenyl)methyl)azepane | 234.30 | 15.0 g | 64.0 mmol |

| Palladium on Carbon (10 wt. %) | - | 1.5 g | - |

| Methanol | - | 300 mL | - |

| Hydrogen Gas (H₂) | - | 50 psi | - |

| Celite® | - | - | - |

Procedure:

-

Dissolve the crude 1-((4-nitrophenyl)methyl)azepane (15.0 g) in methanol (300 mL) in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (1.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

-

Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the product as a viscous oil.

-

Expected Yield: ~12.5 g (95%).

-

Formation of 4-(azepan-1-ylmethyl)aniline dihydrochloride (Final Product)

Principle: Both the aliphatic azepane nitrogen (pKa ~11) and the aromatic aniline nitrogen (pKa ~5) are basic and will react with a strong acid like HCl to form ammonium salts.[4] Using at least two equivalents of HCl ensures the formation of the stable, solid dihydrochloride salt, which is easily isolated by filtration.

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| 4-(azepan-1-ylmethyl)aniline | 204.31 | 12.5 g | 61.2 mmol |

| Isopropanol | - | 100 mL | - |

| 2.0 M HCl in Diethyl Ether | - | ~70 mL | ~140 mmol |

| Diethyl Ether (anhydrous) | - | 200 mL | - |

Procedure:

-

Dissolve the 4-(azepan-1-ylmethyl)aniline free base (12.5 g) in isopropanol (100 mL).

-

While stirring, slowly add the 2.0 M solution of HCl in diethyl ether. A white precipitate will begin to form immediately.

-

Continue adding the HCl solution until the pH of the mixture is strongly acidic (pH 1-2, checked with moist pH paper).

-

After the addition is complete, add an additional 200 mL of diethyl ether to ensure complete precipitation.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL).

-

Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

-

Expected Yield: ~16.0 g (94%).

-

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the final compound.

Spectroscopic Data Summary

| Technique | Expected Observations for 4-(azepan-1-ylmethyl)aniline (Free Base) |

| ¹H NMR | δ ~7.0-7.2 (d, 2H, Ar-H ortho to CH₂), δ ~6.6-6.8 (d, 2H, Ar-H ortho to NH₂), δ ~3.6 (s, 2H, benzylic -CH₂-), δ ~3.5 (br s, 2H, -NH₂), δ ~2.6 (t, 4H, azepane -CH₂-N), δ ~1.6 (m, 8H, other azepane -CH₂-) |

| ¹³C NMR | δ ~145 (Ar-C-NH₂), δ ~130 (Ar-C-CH₂), δ ~129 (Ar-CH), δ ~115 (Ar-CH), δ ~64 (benzylic -CH₂-), δ ~55 (azepane -CH₂-N), δ ~27-28 (other azepane -CH₂-) |

| IR (cm⁻¹) | 3440 & 3360 (N-H stretch, primary amine doublet), 3020 (Aromatic C-H stretch), 2925 & 2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1520 (Aromatic C=C stretch), 1265 (Aromatic C-N stretch)[8][9] |

| MS (ESI+) | Calculated for C₁₃H₂₀N₂: 204.16. Expected [M+H]⁺: m/z 205.17 |

Note on Dihydrochloride Salt: In the NMR spectra of the dihydrochloride salt, the aromatic signals will shift downfield due to the protonation of the aniline nitrogen. The NH₂ signal will be replaced by a broad NH₃⁺ signal, and a new broad N⁺-H signal for the azepanium moiety will appear.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized free base.

Caption: Predicted major fragmentation pathways for 4-(azepan-1-ylmethyl)aniline.

Purity Assessment

-

Melting Point: A sharp melting point for the dihydrochloride salt indicates high purity.

-

HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >98%.

Conclusion

The synthetic route detailed in this guide, centered around reductive amination followed by nitro group reduction, provides a robust and scalable method for producing high-purity 4-(azepan-1-ylmethyl)aniline dihydrochloride. The provided characterization data serves as a benchmark for researchers to validate their results. This versatile chemical intermediate is now ready for application in various research and drug development endeavors, serving as a key building block for more complex molecular architectures.

References

-

Anonymous. (2018, May 13). Ways of crashing out amines. Reddit. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Helmus, R., Bagdonaite, I., et al. (2024). Comprehensive mass spectrometry workflows to systematically elucidate transformation processes of organic micropollutants. MassBank. [Link]

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

-

ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

- Shukla, V. G., & Trivedi, G. K. (2005). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5, 83391-83407.

-

T3DB. (2014, October 14). Aniline (T3D4984). The Toxin and Toxin Target Database. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Zhang, Y., et al. (2019, November 1). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]

-

Dang, K., & Cheng, H. (2026, February). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2). [Link]

-

YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. [Link]

-

ResearchGate. (n.d.). IR spectrum of 4-methylaniline_Selected. [Link]

-

Googleapis.com. (n.d.). Aromatic Amines. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wikieducator.org [wikieducator.org]

- 9. scribd.com [scribd.com]

Technical Whitepaper: Spectroscopic Characterization and Validation of 4-(azepan-1-ylmethyl)aniline dihydrochloride

The following technical guide is structured as an advanced whitepaper for validation and characterization. It synthesizes theoretical spectroscopic principles with practical experimental protocols, designed for researchers requiring rigorous confirmation of 4-(azepan-1-ylmethyl)aniline dihydrochloride.

Executive Summary

4-(azepan-1-ylmethyl)aniline dihydrochloride (CAS: 251552-19-9) is a critical bicyclic amine intermediate, often utilized in the synthesis of H3 receptor antagonists and monoamine transporter inhibitors. Its structure combines a primary aniline moiety with a tertiary azepane ring linked via a methylene bridge.

This guide provides a definitive reference for the spectroscopic identification of this compound. Due to the hygroscopic nature of the dihydrochloride salt and the potential for pH-dependent shift variations, this document establishes standardized analytical conditions to ensure reproducibility across drug development workflows.

Chemical Identity & Structural Logic

| Property | Detail |

| IUPAC Name | 4-(azepan-1-ylmethyl)aniline dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 277.23 g/mol (Salt); 204.31 g/mol (Free Base) |

| Key Structural Features | Para-substituted benzene ring (AA'BB' system)Azepane ring (7-membered, saturated)Benzylic methylene bridge |

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated via reductive amination of 4-nitrobenzaldehyde with azepane, followed by nitro reduction and salt formation.

Common Impurities to Monitor:

-

Residual Azepane: Detectable via characteristic multiplets at

1.5–1.8 ppm ( -

4-Aminobenzyl alcohol: Hydrolysis byproduct if moisture is present during synthesis.

-

Nitro-precursor: Incomplete reduction, visible via downfield aromatic shifts (

8.0+ ppm).

Figure 1: Synthetic pathway highlighting key intermediates for spectroscopic monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Experimental Protocol

-

Solvent: DMSO-

is the mandatory solvent. The dihydrochloride salt is sparingly soluble in -

Concentration: 10–15 mg in 0.6 mL DMSO-

. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

H NMR Assignment (400 MHz, DMSO- )

The spectrum is characterized by the desymmetrization of the aromatic ring and the broadening of amine signals due to salt formation.

| Shift ( | Mult. | Integration | Assignment | Structural Insight |

| 10.5 – 11.2 | br s | 1H | Indicates protonation of the tertiary amine. Broadening varies with water content. | |

| 7.45 | d | 2H | Ar-H (meta to amine) | Part of AA'BB' system. Downfield due to inductive effect of the methylene-azepanium group. |

| 7.28 | d | 2H | Ar-H (ortho to amine) | Upfield relative to meta protons, but shifted downfield compared to free aniline due to salt form. |

| 4.25 | s | 2H | Diagnostic Peak. Shifts from ~3.5 ppm (free base) to ~4.2+ ppm upon protonation. | |

| 3.10 – 3.30 | m | 4H | Azepane | Deshielded by adjacent positive nitrogen. Often overlaps with water signal in DMSO. |

| 1.75 – 1.90 | m | 4H | Azepane | Ring protons. |

| 1.55 – 1.65 | m | 4H | Azepane | Ring protons furthest from nitrogen. |

Critical Analysis:

In the dihydrochloride form, the primary aniline

C NMR Assignment (100 MHz, DMSO- )

-

Aromatic Carbons: Four distinct signals.[1] The quaternary carbon attached to the methylene group (

130 ppm) and the carbon attached to the amine ( -

Benzylic Carbon:

60 ppm. -

Azepane Carbons: Three distinct aliphatic signals in the 20–55 ppm range. The

-carbon is most deshielded (

Infrared (IR) Spectroscopy[1][2][4][5]

Sample Preparation

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Pre-treatment: Dry sample in a vacuum desiccator over

for 2 hours to remove surface moisture, which obscures the ammonium region.

Spectral Fingerprint

| Wavenumber ( | Vibration Mode | Interpretation |

| 2400 – 3000 | Broad, complex band characteristic of amine salts (ammonium/azepanium). "Amine Salt Hump". | |

| 1600 – 1620 | Ring breathing modes. | |

| 1500 – 1520 | Bending vibration of the protonated aniline group. | |

| 1450 – 1470 | Methylene deformations in the azepane ring. | |

| 820 – 840 | Key Diagnostic. Strong band indicating para-disubstituted benzene ring. |

Mass Spectrometry (MS)[1][2]

Methodology

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

ve). -

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Interpretation

The salt counterions (

-

Molecular Ion (

):-

Calculated Exact Mass (Free Base): 204.16

-

Observed m/z: 205.17

0.05

-

-

Fragmentation Pattern (MS/MS):

-

m/z 112: Tropylium ion derivative or rupture of the benzylic bond.

-

m/z 106: Loss of the azepane ring (characteristic of benzyl-amine cleavage).

-

m/z 98: Azepanium ring fragment (

).

-

Quality Control & Troubleshooting Workflow

This self-validating workflow ensures the material meets the stringent requirements for biological testing.

Figure 2: Logical decision tree for spectroscopic validation.

Troubleshooting Common Anomalies

-

Split Benzylic Signal: If the singlet at 4.2 ppm appears as a doublet, the amine proton exchange is slow (highly acidic, dry sample). This is not an impurity but a kinetic phenomenon. Addition of

will collapse it to a singlet. -

Missing Amine Protons: If the broad peaks at 9-11 ppm are invisible, the DMSO is likely "wet" (containing

), causing rapid proton exchange. The structural integrity is likely still intact if the carbon skeleton signals are correct.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for AA'BB' and salt shift rules).

-

PubChem Database. Compound Summary for CID 82127400 (Analogous Azepane derivatives). Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for azepane ring chemical shifts).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-(Azepan-1-ylmethyl)aniline Analogs

Introduction

The 4-(azepan-1-ylmethyl)aniline scaffold represents a novel chemical entity with the potential for therapeutic development. Its unique structural composition, featuring a flexible seven-membered azepane ring linked to an aniline core, suggests a wide range of possible interactions with biological macromolecules. However, the specific mechanism of action (MoA) for this class of compounds remains largely uncharacterized. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and define the MoA of novel 4-(azepan-1-ylmethyl)aniline analogs.

This document deviates from a rigid template, instead adopting a logical, iterative workflow that mirrors the drug discovery process. We will emphasize the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust and validated model of the compound's biological activity. Our approach is grounded in the principles of scientific integrity, with a focus on self-validating experimental systems and authoritative methodologies.

Part 1: Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature-based assessment of the 4-(azepan-1-ylmethyl)aniline scaffold is crucial. This initial phase aims to generate testable hypotheses regarding potential target classes.

The aniline moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and other enzyme-targeting compounds.[1] The azepane ring, a privileged structure in medicinal chemistry, is frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels due to its conformational flexibility.[2] Therefore, initial hypotheses should focus on these target families.

Computational Target Prediction

Modern computational approaches can expedite the drug discovery process by predicting potential protein targets.[2][3] These methods leverage large biological databases to identify proteins with binding sites that are complementary to the compound of interest.

Experimental Protocol: In-Silico Target Prediction

-

Compound Preparation: Generate a 3D conformation of the 4-(azepan-1-ylmethyl)aniline analog of interest using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) to create a pharmacophore model.

-

Virtual Screening: Screen the pharmacophore model against a database of protein structures (e.g., Protein Data Bank - PDB) to identify proteins with complementary binding pockets.[2]

-

Molecular Docking: Perform molecular docking studies with the top-ranked protein hits to predict the binding mode and estimate the binding affinity.[1][2]

-

Target Prioritization: Rank the potential targets based on docking scores, biological relevance to the desired therapeutic area, and any existing literature data.

Part 2: Target Identification and Validation

Following hypothesis generation, the next critical step is to experimentally identify the direct molecular target(s) of the 4-(azepan-1-ylmethyl)aniline analogs. A combination of affinity-based proteomics and biophysical techniques provides a powerful approach for target deconvolution and validation.[4][5]

Affinity-Based Target Deconvolution

Affinity chromatography coupled with mass spectrometry is a robust method for identifying protein targets from complex biological samples.[6] This technique involves immobilizing a derivative of the compound of interest onto a solid support and using it to "fish" for binding partners in cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of the 4-(azepan-1-ylmethyl)aniline analog containing a reactive handle (e.g., an alkyne or a diazirine for photo-affinity labeling) for immobilization.[7] It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads).

-

Affinity Enrichment: Incubate the immobilized probe with cell or tissue lysates. Include a control where the lysate is pre-incubated with an excess of the free, unmodified compound to competitively inhibit the binding of specific targets to the matrix.[4][6]

-

Elution and Digestion: Elute the bound proteins from the solid support and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using high-resolution quantitative mass spectrometry to identify and quantify the enriched proteins.[8]

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the primary target candidates.

Biophysical Validation of Target Engagement

Once potential targets are identified, it is essential to validate the direct interaction between the compound and the protein and to quantify the binding affinity. A suite of biophysical assays can provide this information.[9][10][11]

Data Presentation: Comparison of Biophysical Techniques

| Technique | Principle | Information Obtained | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Binding kinetics (kon, koff), affinity (KD) | Medium |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Binding affinity (KD) | High |

| Nuclear Magnetic Resonance (NMR) | Measures changes in the chemical environment of protein or ligand nuclei upon binding. | Binding site mapping, structural changes, affinity (KD) | Low |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Injection: Flow a series of concentrations of the 4-(azepan-1-ylmethyl)aniline analog over the sensor chip.

-

Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[]

Part 3: Characterization of Cellular and Functional Effects

Identifying the molecular target is only part of the MoA puzzle. The next step is to understand how the compound's interaction with its target translates into a cellular response. A variety of cell-based assays are employed to dissect the compound's effects on signaling pathways and cellular phenotypes.[13][14][15][16]

Signaling Pathway Analysis

If the identified target is an enzyme or a receptor, it is crucial to investigate the downstream signaling pathways affected by the compound.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

-

Cell Treatment: Treat a relevant cell line with varying concentrations of the 4-(azepan-1-ylmethyl)aniline analog for different time points.

-

Lysate Preparation: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins downstream of the identified target.

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Phenotypic Assays

Phenotypic assays assess the overall effect of the compound on cell behavior, such as proliferation, viability, and apoptosis.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the 4-(azepan-1-ylmethyl)aniline analog for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing a series of analogs of the lead compound to understand how different structural modifications affect its biological activity.[17][18][19] This information is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties, and can also provide further insights into its MoA.

Rationale for Analog Design

Based on the initial SAR data and any available structural information of the target-compound complex, new analogs can be designed to probe specific interactions. For the 4-(azepan-1-ylmethyl)aniline scaffold, modifications could include:

-

Aniline Ring Substitutions: Introducing various substituents at different positions on the aniline ring to probe electronic and steric effects.

-

Azepane Ring Modifications: Altering the size of the heterocyclic ring or introducing substituents to explore conformational preferences.

-

Linker Modification: Varying the length and composition of the methylene linker connecting the two ring systems.

Iterative Optimization

The process of analog synthesis, biological testing, and data analysis is iterative. The results from each round of testing inform the design of the next generation of compounds, leading to a progressive refinement of the MoA model and the identification of a potent and selective clinical candidate.

Visualizations

Diagram: General Workflow for MoA Elucidation

Caption: A logical workflow for the mechanism of action studies of novel small molecules.

Diagram: Affinity Chromatography Workflow

Caption: Experimental workflow for affinity-based target identification.

Conclusion

Elucidating the mechanism of action for a novel chemical series like the 4-(azepan-1-ylmethyl)aniline analogs is a complex but essential undertaking in drug discovery. The systematic and iterative approach outlined in this guide, which integrates computational prediction, experimental target identification, biophysical validation, and cellular functional analysis, provides a robust framework for success. By adhering to these principles of scientific rigor and logical progression, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for its development into a novel therapeutic agent.

References

-

Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

Identifying novel drug targets with computational precision. (2024, May 1). ScienceDirect. Retrieved February 17, 2026, from [Link]

-

Emerging trends in computational approaches for drug discovery in molecular biology. (2023, August 20). GSC Online Press. Retrieved February 17, 2026, from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved February 17, 2026, from [Link]

-

Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). Nature. Retrieved February 17, 2026, from [Link]

-

Functional Cell-Based Assays. (n.d.). Accelevir. Retrieved February 17, 2026, from [Link]

-

Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). World Scientific Publishing. Retrieved February 17, 2026, from [Link]

-

Advanced mode-of-action assays for comprehensive drug discovery. (n.d.). Nuvisan. Retrieved February 17, 2026, from [Link]

-

Computational approaches for drug target identification in pathogenic diseases. (2011, August 22). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

-

Targeting disease: Computational approaches for drug target identification. (2025, January 1). PubMed. Retrieved February 17, 2026, from [Link]

-

Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. Retrieved February 17, 2026, from [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved February 17, 2026, from [Link]

-

Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. (n.d.). mediaTUM. Retrieved February 17, 2026, from [Link]

-

Affinity chromatography-based proteomics for drug target deconvolution. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 17, 2026, from [Link]

-

Mass spectrometric analysis of protein–ligand interactions. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

Structure-Activity Relationship Studies. (2024, November 25). Automate.video. Retrieved February 17, 2026, from [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). Sema. Retrieved February 17, 2026, from [Link]

-

Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). Springer. Retrieved February 17, 2026, from [Link]

-

SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved February 17, 2026, from [Link]

-

Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. (2024, April 16). Evotec. Retrieved February 17, 2026, from [Link]

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

Sources

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]

- 9. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. worldscientific.com [worldscientific.com]

- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 14. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 15. nuvisan.com [nuvisan.com]

- 16. bioagilytix.com [bioagilytix.com]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. automate.video [automate.video]

- 19. collaborativedrug.com [collaborativedrug.com]

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 4-(azepan-1-ylmethyl)aniline Compounds

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and presence in numerous FDA-approved drugs.[1][2] Specifically, derivatives of 4-(azepan-1-ylmethyl)aniline are emerging as a focal point in drug discovery due to their diverse pharmacological potential, including applications as anticancer, anti-Alzheimer's, and antimicrobial agents.[1][3] This technical guide provides a comprehensive, in-depth methodology for the in silico modeling and molecular docking of this promising compound class. Authored from the perspective of a seasoned application scientist, this document eschews a rigid template in favor of a logical, causality-driven workflow. It emphasizes not only the "how" but the critical "why" behind each procedural choice, ensuring that the protocols described are self-validating and grounded in established scientific principles. We will journey from initial target identification and preparation to the nuances of ligand setup, the execution of docking simulations, and the critical final step of results analysis and validation, equipping researchers with the expertise to confidently and accurately predict the molecular interactions that underpin therapeutic efficacy.

Part 1: Foundational Principles and Strategic Planning

Before embarking on any computational workflow, a robust understanding of the underlying principles is paramount. Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[4][5] This process allows us to estimate the strength of the interaction, commonly expressed as binding affinity, and to visualize the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[5][6]

The Significance of the Azepane Scaffold

The seven-membered azepane ring is a key structural motif in modern drug discovery.[7] Its non-planar, flexible nature allows it to adopt multiple conformations, enabling it to interact optimally with a wide variety of biological targets.[2][7] This conformational adaptability is often a decisive factor in the bioactivity of azepane-containing compounds.[2] When functionalized, as in the 4-(azepan-1-ylmethyl)aniline series, this scaffold provides a three-dimensional framework that can be precisely tailored to fit into the binding pockets of therapeutic targets like enzymes and receptors, making it a valuable starting point for the development of novel therapeutics.[1][8]

Target Selection: The Cholinesterase Hypothesis in Alzheimer's Disease

For this guide, we will focus on a therapeutically relevant target for azepane derivatives: Acetylcholinesterase (AChE) . AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine.[9] Inhibiting AChE increases acetylcholine levels, a strategy that forms the basis for several current Alzheimer's disease (AD) treatments.[9][10] Given that azepane derivatives have shown potential as cholinesterase inhibitors, AChE represents an excellent and well-validated target for our docking study.[11][12]

Workflow Overview: A Self-Validating System

A successful docking study is more than a sequence of commands; it is a logical, self-validating workflow. Each step builds upon the last, with checks and balances to ensure the final results are both accurate and meaningful.

Caption: High-level workflow for a molecular docking study.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the core components of the in silico workflow. We will use widely accessible and validated tools such as UCSF Chimera and AutoDock Vina.[13][14]

Protocol: Receptor Preparation

The goal of receptor preparation is to clean the raw Protein Data Bank (PDB) structure to make it suitable for docking.[15][16] This involves removing extraneous molecules, repairing structural issues, and adding necessary atoms.

Causality: Raw PDB files often contain crystallographic water molecules, ions, and co-factors that can occupy the binding site and interfere with the docking algorithm.[16][17] Furthermore, PDB files typically lack hydrogen atoms, which are essential for accurately calculating electrostatic interactions and hydrogen bonds.[18] Adding hydrogens and assigning partial charges corrects for this, providing a more chemically accurate representation of the protein.[19]

Step-by-Step Methodology:

-

Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 4EY5 for human AChE).[9]

-

Initial Cleaning (UCSF Chimera):

-

Open the PDB file in UCSF Chimera.

-

Remove Water: Use the command delete solvent or the menu Select > Structure > solvent, followed by Actions > Atoms/Bonds > delete.

-

Isolate Protein Chain: If multiple protein chains exist, identify the biologically relevant one and delete the others.[13] For 4EY5, we will retain Chain A.

-

Remove Co-crystallized Ligands/Ions: Select and delete any non-essential molecules from the binding site.

-

-

Structure Preparation (Dock Prep Tool):

-

Navigate to Tools > Structure Editing > Dock Prep.[13]

-

This tool automates several key steps:

-

-

Save the Prepared Receptor: Save the cleaned protein structure as a Mol2 file (e.g., receptor_prepared.mol2).

-

Convert to PDBQT Format (AutoDockTools):

-

Open AutoDockTools (ADT).[21]

-

Go to Grid > Macromolecule > Open and select your prepared Mol2 file.

-

ADT will process the file, adding salvation parameters and atom types.

-

Save the final receptor file in PDBQT format (receptor.pdbqt). This format contains the coordinate information plus charges and atom types required by AutoDock Vina.[22]

-

Protocol: Ligand Preparation

Proper ligand preparation is equally critical. The starting point is often a 2D structure, which must be converted to a 3D conformation with correct stereochemistry and an optimized geometry.

Causality: A ligand's 3D shape and charge distribution directly govern its ability to fit into a protein's binding pocket and form favorable interactions. Energy minimization is performed to find a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.[16] Defining rotatable bonds is essential for flexible docking, allowing the algorithm to explore different conformations of the ligand within the binding site, which is crucial for accurately predicting the binding pose.[23]

Step-by-Step Methodology:

-

Obtain or Draw Ligand: Draw the 4-(azepan-1-ylmethyl)aniline structure using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.[15]

-

Generate 3D Coordinates: Convert the 2D drawing into a 3D structure. Most chemical drawing software has a "Clean in 3D" or similar function. Save this as a Mol2 or SDF file.

-

Prepare Ligand in AutoDockTools (ADT):

-

Open ADT.

-

Navigate to Ligand > Input > Open and select your 3D ligand file.

-

Add Hydrogens and Assign Charges: ADT will automatically add polar hydrogens and compute Gasteiger charges, which are essential for the scoring function.[22][23]

-

Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds. By default, ADT makes a good selection, but it's crucial to verify that amide bonds are non-rotatable and other appropriate single bonds are flexible.

-

-

Save as PDBQT: Save the final prepared ligand as a PDBQT file (e.g., ligand.pdbqt).[22]

Protocol: Molecular Docking Simulation

With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.

Causality: We must explicitly tell the docking program where to search for a binding site. This is done by defining a "grid box" that encompasses the active site of the protein. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions. The docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) will then systematically explore different positions, orientations, and conformations of the ligand within this box to find the most favorable binding modes.[21][22]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. jopir.in [jopir.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cholinesterase inhibiting potential of A-ring azepano- and 3-amino-3,4-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scientists have developed new compounds to fight Alzheimer's disease | AKM EN [akm.ru]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 19. ccsb.scripps.edu [ccsb.scripps.edu]

- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 21. medium.com [medium.com]

- 22. dasher.wustl.edu [dasher.wustl.edu]

- 23. youtube.com [youtube.com]

Unlocking the Seven-Membered Ring: A Technical Guide to the SAR of Azepane Derivatives

Executive Summary

While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery, the seven-membered azepane (hexamethyleneimine) scaffold represents an underutilized yet privileged chemical space. This guide analyzes the Structure-Activity Relationship (SAR) of azepane derivatives, focusing on their unique conformational flexibility, synthetic accessibility, and application in targeting glycosidases, GPCRs, and metabolic enzymes.

Part 1: The Azepane Advantage – Conformational Analysis

The azepane ring occupies a "Goldilocks" zone in medicinal chemistry:

-

Conformational Flexibility: Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows for an induced fit mechanism within enzyme active sites, often accommodating transition states that rigid analogs cannot.

-

Hydrophobic Bulk: The extra methylene group increases lipophilicity (

) and steric bulk compared to piperidine, enhancing van der Waals interactions in large hydrophobic pockets (e.g., Estrogen Receptor, 11 -

Entropy vs. Enthalpy: While the flexibility introduces an entropic penalty upon binding, it allows the scaffold to adopt low-energy conformations that minimize steric clashes in crowded active sites.

Visualization: The Azepane SAR Vector Map

The following diagram illustrates the critical vectors for substitution on the azepane scaffold to modulate biological activity.

Figure 1: Strategic vectors for azepane functionalization.[1][2] The N1 position dictates ADME properties, while ring carbons (C2-C7) drive target affinity and selectivity.

Part 2: Critical SAR Case Studies

Case Study A: Polyhydroxylated Azepanes as Glycosidase Inhibitors

Mechanism: Glycosidases hydrolyze carbohydrates via an oxocarbenium ion transition state. Polyhydroxylated azepanes (seven-membered iminosugars) mimic the charge and shape of this transition state more effectively than six-membered analogs due to their ability to adopt a flexible, puckered conformation.

Key SAR Findings:

-

Ring Size: The 7-membered ring often provides higher affinity for

-glycosidases compared to piperidines due to better overlap with the enzyme's catalytic nucleophile. -

Stereochemistry: The

configuration is critical for mimicking D-glucose. -

N-Alkylation: Long alkyl chains (C8-C12) on the nitrogen can convert a hydrophilic inhibitor into a hydrophobic chaperone, capable of crossing the Blood-Brain Barrier (BBB) for treating lysosomal storage disorders (e.g., Gaucher disease).

Data Summary: Inhibition Profile

| Compound Class | Target Enzyme | Key Substituent |

Case Study B: Azepane Sulfonamides targeting 11 -HSD1

Target: 11

-

Unsubstituted azepanes showed poor potency.

-

Introduction of a bulky lipophilic group (e.g., phenoxy or benzyloxy) at C4 locks the ring into a conformation that fills the enzyme's hydrophobic pocket, improving potency by >100-fold (

) [1].

Part 3: Synthetic Methodologies

Accessing substituted azepanes has historically been challenging.[3] Below are two distinct protocols: a modern photochemical approach and a classic metathesis approach.

Workflow Visualization: Synthetic Pathways

Figure 2: Dual pathways to the azepane scaffold. The photochemical route allows direct conversion of aromatics, while RCM builds the ring from linear chains.

Protocol 1: Photochemical Dearomative Ring Expansion

A modern method to convert nitroarenes directly into azepanes, bypassing long linear synthesis.

Materials:

-

Substrate: Ortho-substituted nitrobenzene (1.0 equiv).

-

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

-

Light Source: 450 nm Blue LEDs (approx. 30W).

-

Reagent: Triphenylphosphine (

) (2.0 equiv) as oxygen acceptor.

Step-by-Step Procedure:

-

Preparation: Dissolve the nitroarene (0.5 mmol) and

(1.0 mmol) in HFIP (5 mL) in a borosilicate glass vial. -

Irradiation: Seal the vial and irradiate with 450 nm Blue LEDs at room temperature for 12–24 hours. Note: Ensure fan cooling to maintain temperature <30°C.

-

Rearrangement: The reaction generates a singlet nitrene intermediate which inserts into the aromatic ring to form a 3H-azepine.

-

Reduction (One-Pot): Add

(10 wt%) and apply Hydrogen gas ( -

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH).

Validation Check:

-

NMR: Look for the disappearance of aromatic protons and appearance of multiplet signals in the 1.5–3.5 ppm range (characteristic of azepane

protons). -

Mass Spec: Confirm M+H corresponds to the amine product (Nitro mass - 32 + 4).

Part 4: Approved Drugs Containing Azepane Moieties

The presence of azepane in approved therapeutics validates its safety and efficacy profile.

| Drug Name | Therapeutic Area | Mechanism of Action | Role of Azepane Ring |

| Tolazamide | Diabetes (T2D) | Sulfonylurea (K-ATP channel blocker) | Hydrophobic tail improving potency/half-life. |

| Bazedoxifene | Osteoporosis | SERM (Estrogen Receptor Modulator) | Core scaffold providing rigid-flexible balance for receptor binding. |

| Azelastine | Allergy | H1 Receptor Antagonist | Basic amine center for receptor interaction. |

| Cetiedil | Vasodilation | Phosphodiesterase Inhibition | Linker providing optimal spatial separation of pharmacophores. |

| Mecillinam | Antibiotic | PBP2 Inhibitor | Amidine substituent enhancing gram-negative penetration. |

Part 5: Future Directions

The next frontier in azepane SAR lies in C-H functionalization . Direct, regioselective functionalization of the

References

-

Discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research. Link

-

Azepane-Containing Compounds: A Comprehensive Technical Review. BenchChem. Link

-

Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry. Link

-

The first synthesis of substituted azepanes mimicking monosaccharides. Tetrahedron Letters. Link

Sources

The Azepane Scaffold: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[1][2] Its inherent three-dimensional geometry and conformational flexibility offer a unique platform for chemists to explore chemical space and design molecules with finely tuned pharmacological properties.[2] This guide provides a comprehensive technical overview of azepane-containing compounds, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their biological effects. More than 20 drugs containing the azepane motif have already received FDA approval, highlighting the clinical significance of this heterocyclic system.[3]

Synthetic Strategies: Building the Azepane Core

The construction of the azepane ring system presents a unique set of challenges and opportunities for synthetic chemists. Several elegant strategies have been developed to access this seven-membered ring, each with its own advantages and limitations.

Ring Expansion Reactions

A common and powerful approach to azepane synthesis involves the expansion of smaller, more readily available cyclic precursors, such as piperidines. This strategy often leverages rearrangement reactions to introduce an additional atom into the ring. A notable example is the piperidine ring expansion, which can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity.[4]

Dearomative Ring Expansion of Nitroarenes

A novel and efficient method for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. This modular approach utilizes a photochemical process mediated by blue light to convert the nitro group into a singlet nitrene, which then transforms the six-membered benzene ring into a seven-membered ring system. A subsequent hydrogenolysis furnishes the desired azepane in just two steps, offering a streamlined route to complex, poly-functionalized systems.[5]

Therapeutic Applications of Azepane-Containing Compounds

The unique structural features of the azepane scaffold have been exploited to develop a wide range of therapeutic agents targeting diverse disease areas.

Anticancer Agents

Azepane derivatives have shown significant promise as anticancer agents, with several classes of compounds demonstrating potent activity against various cancer cell lines.

Dibenzo[b,f]azepine Derivatives as Topoisomerase II Inhibitors:

Certain dibenzo[b,f]azepine derivatives have been designed as rigid analogues of known anticancer drugs, acting as topoisomerase II inhibitors and DNA intercalators.[6] These compounds have shown potent anti-proliferative activity against a panel of 60 cancer cell lines.[6]

5H-Dibenzo[b,e]azepine-6,11-dione Derivatives as PARP-1 Inhibitors:

Inspired by the structures of known PARP-1 inhibitors like Rucaparib, novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been synthesized and evaluated for their anticancer activity.[7] Several of these compounds exhibited potent anti-proliferative effects against the OVCAR-3 cell line.[7]

Azepane-Containing Kinase Inhibitors:

The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase.[2] This has inspired the development of synthetic azepane derivatives as inhibitors of key kinases in cancer signaling pathways, such as Protein Kinase B (PKB/Akt).[8][9]

Neuroprotective Agents for Alzheimer's Disease

The inhibition of β-secretase (BACE1) is a major therapeutic strategy for the treatment of Alzheimer's disease, as this enzyme is responsible for the initial step in the production of neurotoxic amyloid-β peptides.[10][11][12] Azepane-containing compounds have been investigated as potent BACE1 inhibitors.[1]

Norepinephrine and Dopamine Reuptake Inhibitors

Dual inhibitors of norepinephrine (NET) and dopamine (DAT) transporters are effective antidepressants. Azepine and piperidine derivatives have been developed as dual NET/DAT uptake inhibitors with reduced activity at the serotonin transporter (SERT).[13][14]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of azepane derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this endeavor.[15][16][17]

For instance, in the development of dopamine D4 receptor ligands, 3D-QSAR analysis of 1,4-oxazepane derivatives revealed that the size of the seven-membered ring and the nature of substituents on the aromatic rings are critical for affinity.[15]

Data Presentation

Table 1: Anticancer Activity of Azepane Derivatives

| Compound Class | Specific Compound Example | Target | Cell Line | IC50 (µM) | Reference |

| Dibenzo[b,f]azepine | Compound 5e | Topoisomerase II | Leukemia SR | 13.05 ± 0.62 | [18] |

| 5H-Dibenzo[b,e]azepine-6,11-dione | Compound d21 | PARP-1 (putative) | OVCAR-3 | Potent | [7] |

| 5H-Dibenzo[b,e]azepine-6,11-dione | Compound d22 | PARP-1 (putative) | OVCAR-3 | Potent | [7] |

Table 2: BACE1 Inhibitory Activity of Azepane Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Azepane-based BACE1 Inhibitor | FAH65 | BACE1 | Lead Compound | [1] |

Table 3: Kinase Inhibitory Activity of Azepane Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| (-)-Balanol Analogue | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | PKB-alpha | 4 | [9] |

Experimental Protocols

General Procedure for the Synthesis of Dibenzo[b,f]azepine Derivatives (Anticancer)[18]

-

Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3):

-

Suspend compound 2 (9.5 g) in toluene (300 ml).

-

Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

-

Stir the mixture at room temperature for 24 hours.

-

Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

-

Cool the mixture and filter the product.

-

-

Synthesis of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a–g):

-

To a stirred solution of compound 3 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Wash with NaHCO3 (10%, 20 ml) and water.

-

Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.

-

Purify the crude product by crystallization from ethanol.

-

-

Synthesis of 2–(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives (5a–g):

-

Reflux a solution of the appropriate derivative 4a–g in phosphorus oxychloride (POCl3, 5.0 ml) for 30 minutes.

-

Carefully dilute the solution with water and add NaHCO3 until alkaline.

-

Filter the precipitate, wash with water, and recrystallize from ethanol.

-

In Vitro BACE1 Inhibition Assay[1]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a solution of a fluorogenic BACE1 substrate.

-

Prepare the BACE1 enzyme solution.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of the azepane-containing test compounds.

-

-

Assay Setup (96-well black plate):

-

Add assay buffer, BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control) to each well.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22] Azepane-based inhibitors targeting key nodes in this pathway, such as Akt (PKB), can block downstream signaling and induce apoptosis in cancer cells.[8]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.

BACE1 in the Amyloid Cascade Hypothesis of Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is the primary event in the pathogenesis of Alzheimer's disease.[10][12] BACE1 cleaves the amyloid precursor protein (APP), initiating the production of Aβ.[11] Azepane-based BACE1 inhibitors block this crucial first step, thereby reducing the formation of amyloid plaques.[1]

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Conclusion and Future Perspectives

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique conformational properties provide a versatile framework for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel azepane derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational methods will undoubtedly accelerate the discovery of the next generation of azepane-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

References

-

Vassar, R. (2009). The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential. Journal of Neuroscience, 29(41), 12787-12794. [Link]

-

Patsnap. (2024). What are BACE1 inhibitors and how do they work? Patsnap Synapse. [Link]

-

LoRusso, P. M., et al. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Journal of Clinical Oncology, 23(31), 7791-7806. [Link]

-

Das, B., & Yan, R. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Pharmaceuticals, 10(4), 83. [Link]

-

Infante, J. R., et al. (2022). Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? Molecular Cancer Therapeutics, 21(11), 1635-1646. [Link]

-

Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network. Future Oncology, 5(7), 963-974. [Link]

-

Das, B., & Yan, R. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Pharmaceuticals, 10(4), 83. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 64. [Link]

-

He, X., et al. (2018). Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1367. [Link]

-

He, X., et al. (2018). Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. Semantic Scholar. [Link]

-

Uddin, M. S., et al. (2021). An Overview of β-Amyloid Cleaving Enzyme 1 (BACE1) in Alzheimer's Disease Therapy: Elucidating its Exosite-Binding Antibody and Allosteric Inhibitor. Current Medicinal Chemistry, 28(29), 5945-5967. [Link]

-

Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 584-603. [Link]

-

El-Sayed, N. A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Medicinal Chemistry, 14(2), 296-313. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

-

Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 584-603. [Link]

-

Gellis, A., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(20), 13615-13619. [Link]

-

Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116757. [Link]

-

Reddy, B. J. M., et al. (2023). Synthesis of azepino[4,5-b]indoles and benzo[f][10][20]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic & Biomolecular Chemistry, 21(3), 548-559. [Link]

-

Zhang, M., et al. (2013). Azepines and piperidines with dual norepinephrine dopamine uptake inhibition and antidepressant activity. ACS Medicinal Chemistry Letters, 4(1), 46-51. [Link]

-

El-Sayed, N. A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. ResearchGate. [Link]

-

Dumitrascu, F., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11-12), 947-951. [Link]

-

Liljefors, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3042-3054. [Link]

-

Li, Y., et al. (2017). 3D-QSAR, molecular docking and molecular dynamics simulations of oxazepane amidoacetonitrile derivatives as novel DPPI inhibitors. Journal of the Chinese Chemical Society, 64(10), 1184-1193. [Link]

-

Kumar, A., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2261-2290. [Link]

-

Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 246-253. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis and biological evaluation of 5,10-Dihydro-11H-dibenzo[b,e][10][12]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. Bioorganic Chemistry, 125, 105856. [https://www.researchgate.net/publication/361483860_Synthesis_and_biological_evaluation_of_510-Dihydro-11H-dibenzo[be][8]diazepin-11-one_structural_derivatives_as_anti-cancer_and_apoptosis_inducing_agents]([Link]8]diazepin-11-one_structural_derivatives_as_anti-cancer_and_apoptosis_inducing_agents)

-

Zhang, M., et al. (2013). Azepines and piperidines with dual norepinephrine dopamine uptake inhibition and antidepressant activity. ACS Medicinal Chemistry Letters, 4(1), 46-51. [Link]

-

Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

-

Fraering, P. C., et al. (2021). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. iScience, 24(6), 102573. [Link]

-

Nyerges, M., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (11), 1277-1281. [Link]

-

Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

-

Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. In Targets in Heterocyclic Systems (Vol. 26, pp. 206-231). Italian Society of Chemistry. [Link]

-

Sadowski, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][10][20]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 909. [Link]

-

Sharma, K., et al. (2021). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega, 6(39), 25161-25195. [Link]

-

Sali, Y. U., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(3), 733. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azepines and piperidines with dual norepinephrine dopamine uptake inhibition and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. drughunter.com [drughunter.com]

- 21. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Azepine Scaffold: Structural Versatility and Pharmacological Frontiers

[1][2][3][4]

Executive Summary & Architectural Diversity

The azepine ring—a seven-membered nitrogen-containing heterocycle—represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike their six-membered counterparts (piperidines, pyridines), azepines possess unique conformational flexibility (boat/chair/twist forms) that allows them to span distinct regions of biological space. This guide dissects the pharmacological utility of azepine analogs, moving beyond basic definitions to actionable structure-activity relationships (SAR) and robust synthetic protocols.[1][3][4]

Structural Classification